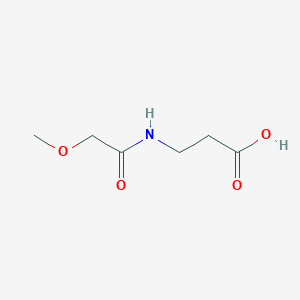

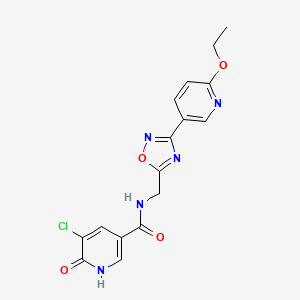

4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .

Synthesis Analysis

While the specific synthesis method for “4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one” was not found, a general method for synthesizing similar compounds involves the reaction of 2-iodobenzoyl chloride with an appropriate amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Scientific Research Applications

Synthesis and Structural Characterization

1,4-Benzodiazepines, including derivatives like the specified compound, have been synthesized through various methods, demonstrating the versatility of this scaffold in medicinal chemistry. For instance, Sternbach highlighted the synthesis of 1,4-benzodiazepines through ring enlargement of quinazoline derivatives and other methods, emphasizing the structural diversity achievable by manipulating substituents (Sternbach, 1971). Similarly, Naveen et al. described the synthesis and crystal structure of a benzodiazepine derivative, showcasing the importance of structural analysis in understanding the compound's properties (Naveen et al., 2019).

Antitumor Activity

Benzodiazepine derivatives have also been investigated for their potential antitumor properties. Hutchinson et al. synthesized fluorinated benzothiazoles, demonstrating potent cytotoxicity against certain cancer cell lines, providing insights into the design of antitumor agents (Hutchinson et al., 2001).

Antiplasmodial Activity

The synthesis of ferrocenyl benzodiazepines and their evaluation against Plasmodium falciparum strains highlighted the potential of benzodiazepine derivatives in antimalarial research (Mwande-Maguene et al., 2011).

Corrosion Inhibition

Benzodiazepine derivatives have been explored for their corrosion inhibition properties, demonstrating the chemical versatility of this class. Laabaissi et al. studied the inhibition efficiency of benzodiazepine derivatives on mild steel in acidic media, revealing their potential in materials science (Laabaissi et al., 2021).

Mechanism of Action

Target of Action

It is known that iodobenzoic acids, which are structurally similar to this compound, consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . These compounds can be considered as iodinated derivatives of benzoic acid, or as carboxylated variants of iodobenzene . The presence of the benzene ring allows for resonance stabilization, which could potentially influence the compound’s interaction with its targets .

Mode of Action

Iodobenzoic acids, which share structural similarities with this compound, are known to interact with various biochemical pathways . The iodine atom bonded to the benzene ring could potentially influence the compound’s interaction with its targets .

Biochemical Pathways

Phenanthridine derivatives, which are structurally related to this compound, are known to interact with dna and rna, serving as fluorescent markers . They also exhibit antiparasitic and antitumor properties .

Pharmacokinetics

The iodine atom and the benzene ring present in the compound could potentially influence its bioavailability .

Result of Action

Compounds with similar structures, such as phenanthridine derivatives, are known to interact with dna and rna, and exhibit antiparasitic and antitumor properties .

properties

IUPAC Name |

4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19IN2O2/c1-15-11-12-20-18(13-15)22(16-7-3-2-4-8-16)26(14-21(27)25-20)23(28)17-9-5-6-10-19(17)24/h2-13,22H,14H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGSXMHSUWVCLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-iodobenzoyl)-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)

![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)

![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)

![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)

![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)